![molecular formula C16H11F3N4O2 B11008113 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B11008113.png)

2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

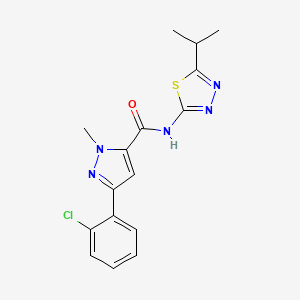

2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(Trifluormethyl)pyridin-3-yl]acetamid ist eine synthetische organische Verbindung, die zur Klasse der Quinazolinonderivate gehört. Diese Verbindung ist in der medizinischen Chemie von großem Interesse, da sie ein hohes Potenzial für biologische Aktivitäten aufweist, darunter entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(Trifluormethyl)pyridin-3-yl]acetamid umfasst in der Regel die folgenden Schritte:

Bildung des Quinazolinonkernes: Der Quinazolinonkern kann durch Cyclisierung von Anthranilsäurederivaten mit Formamid oder dessen Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.

Acylierungsreaktion: Der Quinazolinonkern wird anschließend mit einem geeigneten Acylierungsmittel, wie z. B. Acetylchlorid, in Gegenwart einer Base wie Pyridin acyliert, um das Acetamiderivat zu bilden.

Substitutionsreaktion: Der letzte Schritt beinhaltet die Substitution des Acetamiderivats mit 6-(Trifluormethyl)pyridin unter geeigneten Bedingungen, z. B. unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren, Hochdurchsatz-Screening für Reaktionsbedingungen und die Anwendung von Prinzipien der grünen Chemie, um Abfall zu minimieren und die Ausbeute zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide typically involves the following steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Acylation Reaction: The quinazolinone core is then acylated with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the acetamide derivative.

Substitution Reaction: The final step involves the substitution of the acetamide derivative with 6-(trifluoromethyl)pyridine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Quinazolinonkern, eingehen, die zur Bildung von Quinazolin-N-Oxiden führen.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe im Quinazolinonkern abzielen, wodurch sie in eine Hydroxylgruppe umgewandelt wird.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen, insbesondere am Pyridinring, teilnehmen, wobei die Trifluormethylgruppe unter bestimmten Bedingungen ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydrid, Kalium-tert-butoxid und Palladiumkatalysatoren werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Quinazolin-N-Oxide.

Reduktion: Hydroxyquinazolinonderivate.

Substitution: Verschiedene substituierte Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(Trifluormethyl)pyridin-3-yl]acetamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird hinsichtlich seines Potenzials als Enzyminhibitor untersucht, insbesondere als Ziel für Kinasen und andere Proteine, die an der Zellsignalisierung beteiligt sind.

Medizin: Wird wegen seiner krebshemmenden Eigenschaften untersucht, wobei Studien seine Fähigkeit gezeigt haben, das Wachstum verschiedener Krebszelllinien zu hemmen. Es hat auch ein potenzielles anti-inflammatorisches und antimikrobielles Wirkungsspektrum.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(Trifluormethyl)pyridin-3-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Kinasen. Die Verbindung bindet an das aktive Zentrum des Enzyms, hemmt seine Aktivität und unterbricht so die Signalwege, die an Zellproliferation und -überleben beteiligt sind. Diese Hemmung kann zur Induktion von Apoptose in Krebszellen und zur Reduktion von Entzündungen in verschiedenen biologischen Systemen führen.

Wirkmechanismus

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in various biological systems.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Oxoquinazolin-3(4H)-yl)-N-Phenylacetamid: Ähnliche Struktur, jedoch ohne die Trifluormethylgruppe am Pyridinring.

2-(4-Oxoquinazolin-3(4H)-yl)-N-[4-(Trifluormethyl)phenyl]acetamid: Ähnliche Struktur, jedoch mit einer Trifluormethylgruppe an einem Phenylring anstelle eines Pyridinrings.

2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(Methyl)pyridin-3-yl]acetamid: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Trifluormethylgruppe am Pyridinring.

Einzigartigkeit

Das Vorhandensein der Trifluormethylgruppe am Pyridinring in 2-(4-Oxoquinazolin-3(4H)-yl)-N-[6-(Trifluormethyl)pyridin-3-yl]acetamid verleiht einzigartige physikalisch-chemische Eigenschaften, wie z. B. erhöhte Lipophilie und metabolische Stabilität. Diese Eigenschaften können die Bioverfügbarkeit und Wirksamkeit der Verbindung in biologischen Systemen verbessern, was sie zu einem wertvollen Kandidaten für die Medikamentenentwicklung und andere Anwendungen in der wissenschaftlichen Forschung macht.

Eigenschaften

Molekularformel |

C16H11F3N4O2 |

|---|---|

Molekulargewicht |

348.28 g/mol |

IUPAC-Name |

2-(4-oxoquinazolin-3-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide |

InChI |

InChI=1S/C16H11F3N4O2/c17-16(18,19)13-6-5-10(7-20-13)22-14(24)8-23-9-21-12-4-2-1-3-11(12)15(23)25/h1-7,9H,8H2,(H,22,24) |

InChI-Schlüssel |

BENOCEIDTLHLND-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CN=C(C=C3)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid](/img/structure/B11008031.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11008037.png)

![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine](/img/structure/B11008040.png)

![N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11008055.png)

![2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11008065.png)

![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B11008077.png)

![ethyl 4-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate](/img/structure/B11008079.png)

![{3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone](/img/structure/B11008087.png)

![N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11008096.png)

![7-(Furan-2-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11008100.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11008104.png)

![6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate](/img/structure/B11008108.png)